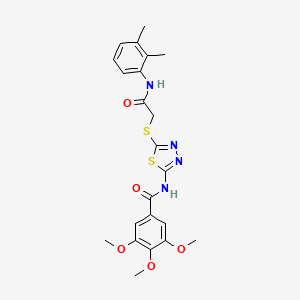

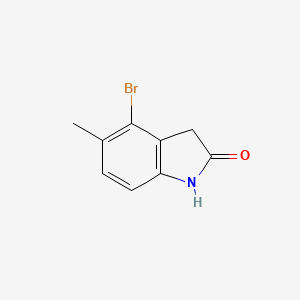

![molecular formula C14H20N2O B2935280 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine CAS No. 1367735-21-4](/img/structure/B2935280.png)

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine would depend on the specific conditions under which the reactions are carried out, including temperature, pressure, and the presence of other chemicals . Without specific information about these conditions, it’s difficult to predict the exact reactions that might occur.Aplicaciones Científicas De Investigación

Electrophilic Amination and Synthesis of Complex Molecules

One area of research involves the electrophilic amination of C-H-acidic compounds with derivatives related to 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine, leading to the synthesis of complex spirocyclic and heterocyclic compounds. For instance, Andreae et al. (1992) demonstrated the electrophilic amination of C-H-acidic compounds, including malonic and cyanoacetic acid derivatives, with 1-oxa-2-azaspiro compounds, resulting in various diazaspirodecanones and their transformations into geminal diamino acid derivatives (Andreae, Schmitz, Wulf, & Schulz, 1992).

Synthesis for Peptide and Nucleotide Chemistry

Another significant application is in the synthesis of chiral heterospirocyclic compounds, which are valuable in peptide and nucleotide chemistry. Stamm et al. (2003) synthesized chiral heterospirocyclic 2H-azirin-3-amines, demonstrating their utility as synthons for producing tetrapeptides and dipeptides, showcasing the compound's role in peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

Antiviral Activity

Research by Apaydın et al. (2019) on 1-thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to this compound, revealed their potential antiviral activity against human coronavirus, suggesting the compound's relevance in developing antiviral drugs (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Synthesis of Spirocyclic and Heterocyclic Compounds

The synthesis of spirocyclic and heterocyclic compounds is another significant application. Gurry et al. (2015) described a new synthesis pathway for 2-oxa-7-azaspiro[3.5]nonane, involving the conversion of spirocyclic oxetanes into benzimidazole derivatives, underscoring the versatility of these compounds in synthesizing novel chemical structures (Gurry, McArdle, & Aldabbagh, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and potential for causing physical harm (for example, by being corrosive or flammable) . Without specific information about 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine, it’s difficult to provide a detailed safety profile.

Direcciones Futuras

The future directions for research on a compound like 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine could include studies to better understand its properties, potential uses, and safety profile . This could involve laboratory experiments, computational modeling, and potentially even clinical trials if the compound is found to have medicinal properties.

Propiedades

IUPAC Name |

5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13-6-7-16(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVUPUKVQXRLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2(CC1N)COC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

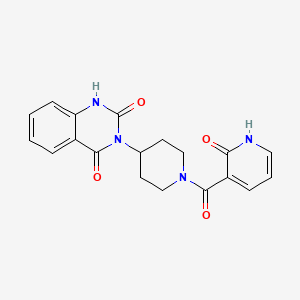

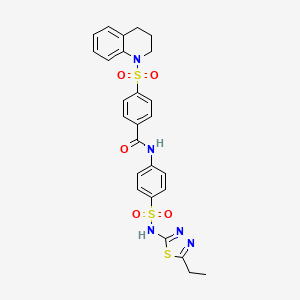

![3-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole](/img/structure/B2935197.png)

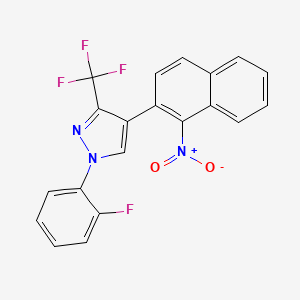

![4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2935199.png)

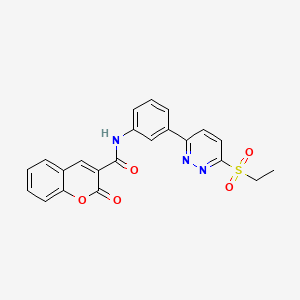

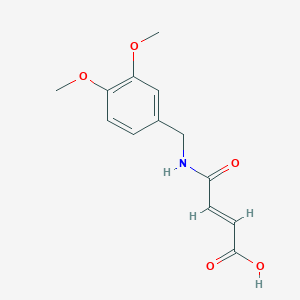

![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935203.png)

![7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2935210.png)

![2,5-dichloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2935213.png)

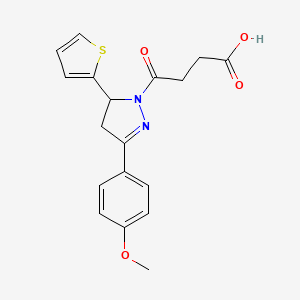

![N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide](/img/structure/B2935220.png)